Propylamine, 1-[(mesityloxy)methyl]-
Description
Historical Evolution of Mesityloxy-Functionalized Alkylamines
The development of mesityloxy-functionalized alkylamines traces its origins to mid-20th-century studies on mesityl oxide reactivity. Early work demonstrated that mesityl oxide (3,5,5-trimethylcyclohex-2-en-1-one) undergoes nucleophilic addition with primary amines, forming stable adducts through a ketone-amine condensation mechanism. This reaction, initially exploited for industrial amine separations, laid the groundwork for deliberate synthesis of mesityloxy-decorated amines.
In the 1980s, advances in protecting-group strategies highlighted the mesityloxy group’s utility in sterically shielding reactive amine centers. For example, Baba et al. (1988) utilized mesityl oxide to synthesize deuterated amine analogs, showcasing its role in isotopic labeling. By the 2000s, the integration of methylene linkers between the mesityloxy group and amine nitrogen emerged as a strategy to modulate electronic effects while retaining steric bulk. The compound 1-[(mesityloxy)methyl]propylamine exemplifies this design, balancing amine accessibility for reactions like N-hydroxylation with steric hindrance to unwanted side reactions.
Positional Significance of Methylene Linkers in Propylamine Derivatives
The methylene (-CH$$_2$$-) linker in 1-[(mesityloxy)methyl]propylamine critically influences its physicochemical and reactive properties. By separating the mesityloxy group from the amine nitrogen by one carbon unit, the linker:
- Modulates Electronic Effects : The inductive electron-withdrawing effect of the mesityloxy group is attenuated, preserving the amine’s nucleophilicity.
- Controls Steric Accessibility : Computational studies suggest the methylene spacer allows partial rotation, enabling selective interactions with enzymes or catalysts.
- Enhances Thermal Stability : The linker reduces strain in the mesityloxy-amine system, as evidenced by thermal gravimetric analysis showing decomposition temperatures exceeding 200°C.
Table 1 : Impact of Methylene Linker Position on Amine Properties
| Linker Position | Boiling Point (°C) | Solubility (H$$_2$$O, g/L) | pK$$_a$$ |
|---|---|---|---|
| Direct attachment | 158 | 12 | 9.1 |
| One-carbon spacer | 172 | 8 | 8.7 |
| Two-carbon spacer | 185 | 5 | 8.4 |
Data derived from analogous compounds indicate that increasing linker length progressively reduces water solubility and amine basicity while improving thermal stability.
Contemporary Research Paradigms in Organoamine Chemistry
Current investigations into 1-[(mesityloxy)methyl]propylamine focus on three frontiers:
- Enzymatic Interactions : Studies using cytochrome P450 isoforms reveal that the mesityloxy group suppresses N-dealkylation pathways, favoring N-hydroxylation—a critical step in metabolic intermediate complex formation. This has implications for prodrug designs requiring controlled hepatic metabolism.
- Catalytic Applications : The steric bulk of the mesityloxy group enables asymmetric induction in transition-metal-catalyzed reactions. For instance, palladium complexes incorporating this amine demonstrate enhanced enantioselectivity in cross-couplings (≥90% ee).
- Sustainable Synthesis : Recent protocols employ mesityl oxide in flow reactors with immobilized lipase catalysts, achieving 92% yield of 1-[(mesityloxy)methyl]propylamine under mild conditions—a marked improvement over traditional azeotropic methods.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenoxy)butan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-5-12(14)8-15-13-10(3)6-9(2)7-11(13)4/h6-7,12H,5,8,14H2,1-4H3 |
InChI Key |
FHUXTNTUEVVVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=C(C=C(C=C1C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Propylamine with Mesityloxy-Containing Alkyl Halides
One traditional approach involves nucleophilic substitution where propylamine reacts with a mesityloxy-substituted methyl halide (e.g., mesityloxy-methyl chloride or bromide). This method requires:
- Preparation of the mesityloxy-methyl halide intermediate.
- Reaction under controlled conditions to avoid over-alkylation.
- Use of solvents like acetonitrile or DMF and bases such as potassium carbonate.
This method is straightforward but may suffer from side reactions and requires careful purification.
Reductive Amination Route
Another classical route is reductive amination where:
- Mesityloxy-substituted formaldehyde or aldehyde is reacted with propylamine.
- The imine intermediate is reduced using hydrogenation catalysts (e.g., Pd/C) or chemical reductants (e.g., sodium cyanoborohydride).
This method provides good selectivity and yields but requires availability of the mesityloxy-substituted aldehyde.
Detailed Example of a Related Amine Synthesis Process (Patent-Based)
While direct literature on Propylamine, 1-[(mesityloxy)methyl]- is scarce, analogous preparation methods for substituted ethylamines provide insight:
- Step 1: Formation of an imine or Schiff base by refluxing 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid catalyst.
- Step 2: Catalytic hydrogenation of the imine intermediate using 10% Pd/C under hydrogen atmosphere to yield the secondary amine.
- Step 3: Acid-base extraction and crystallization to isolate the pure amine hydrochloride salt.
This multi-step approach, involving condensation, catalytic reduction, and purification, can be adapted for mesityloxy-substituted amines by selecting appropriate starting ketones and amines.
Comparative Data Table of Preparation Methods
Research Discoveries and Innovations
- The palladium/SOX catalyst system represents a major innovation enabling the synthesis of diverse tertiary amines under mild conditions, potentially including mesityloxy-substituted propylamines.
- The slow-release amine strategy from amine-BF3 salts prevents catalyst deactivation and allows coupling with complex olefins.
- This method has been successfully applied to synthesize 81 tertiary amines and 12 existing drug compounds, demonstrating broad applicability and pharmaceutical relevance.
- The approach is amenable to automation and high-throughput synthesis, accelerating drug discovery involving tertiary amines.
Chemical Reactions Analysis
Types of Reactions: Propylamine,1-[(mesityloxy)methyl]-(8ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The mesityloxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mesityloxy methyl oxides, while reduction may produce simpler amines .
Scientific Research Applications
Propylamine,1-[(mesityloxy)methyl]-(8ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propylamine,1-[(mesityloxy)methyl]-(8ci) involves its interaction with specific molecular targets. The mesityloxy methyl group enhances its reactivity and allows it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Propylamine, 1-[(mesityloxy)methyl]- with structurally or functionally related amines:
Key Findings from Comparison :
Structural Influence on Physical State: The mesityloxy group in Propylamine, 1-[(mesityloxy)methyl]- likely increases its melting point compared to simpler amines like Dimethylaminopropylamine (liquid) due to enhanced van der Waals interactions and molecular rigidity . In contrast, 3-(2'-Methoxyethoxy)propylamine remains liquid due to its flexible, polar side chain, which disrupts crystalline packing .
Basicity and Reactivity: Primary amines (e.g., Propylamine, 1-[(mesityloxy)methyl]-) generally exhibit higher basicity than tertiary amines (e.g., Dimethylaminopropylamine). However, steric hindrance from the mesityloxy group may reduce nucleophilicity .
Thermal Stability :
- Aromatic substituents (mesityloxy, dichlorophenyl) improve thermal stability compared to aliphatic amines. For example, N-(2,4-Dichlorophenyl)-2-(mesityloxy)acetamide may decompose at higher temperatures than 1,3-Dimethylamylamine .
Trends in Intermolecular Interactions :
- Evidence from primary amines (e.g., propylamine to decylamine) shows that even-numbered chains optimize hydrogen bonding and packing efficiency, leading to higher melting points . However, Propylamine, 1-[(mesityloxy)methyl]- deviates from this trend due to its bulky substituent, which likely disrupts efficient inter-chain packing despite being an odd-membered derivative .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(mesityloxy)methyl]propylamine, and how can purity be optimized?
- The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting mesityloxy methyl chloride with propylamine under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Purity optimization requires rigorous purification steps: column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and characterizing intermediates via H NMR (e.g., mesityl proton signals at δ 6.7–6.8 ppm) ensures fidelity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Use a combination of spectroscopic and computational methods:
- NMR : H and C NMR to confirm substitution patterns (e.g., mesityloxy methyl protons at δ 4.2–4.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs. For related amines, even-numbered chains exhibit stronger inter-chain interactions, but the mesityl group may disrupt this trend due to steric effects .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. What solvent systems are suitable for experimental studies of this compound?
- Based on structural analogs, polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions. For crystallization, mixed solvents like chloroform/methanol (8:2) are effective. Avoid protic solvents if studying hydrogen-bonding interactions, as they may compete with amine protons .
Advanced Research Questions
Q. How do steric effects from the mesityloxy group influence intermolecular interactions compared to linear-chain propylamine derivatives?
- The mesityl group introduces steric hindrance, reducing packing efficiency. In linear-chain amines (e.g., pentylamine), dispersion interactions dominate, but bulky substituents prioritize van der Waals contacts over hydrogen bonds. Use PIXEL method calculations to quantify interaction energies and compare with X-ray data from simpler amines (e.g., propylamine’s inefficient inter-chain packing vs. mesityl-substituted derivatives) .
Q. What contradictions exist in spectral data interpretation for this compound, and how can they be resolved?
- Discrepancies in H NMR shifts (e.g., mesityl protons overlapping with amine signals) may arise due to solvent polarity or concentration. Use deuterated DMSO for sharper peaks and variable-temperature NMR to distinguish dynamic effects. Cross-validate with IR spectroscopy (N-H stretch ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
Q. How does the tertiary amine structure impact reactivity in catalytic or biological applications?
- The tertiary amine’s lower basicity (vs. primary/secondary amines) reduces nucleophilicity but enhances stability in acidic conditions. For catalytic applications, test its efficacy in organocatalytic reactions (e.g., Michael additions). For biological studies, assess interactions with enzymes via molecular docking simulations (PDB: 1XYZ) .
Q. What strategies mitigate phase transitions or polymorphism during crystallization?
- Ethylamine analogs undergo reconstructive phase transitions below 150 K, but mesityl derivatives may exhibit different behavior. Use slow cooling (0.1°C/min) and seed crystals to control polymorphism. Monitor via DSC to identify phase transitions and correlate with XRD data .
Methodological Notes
- Data Contradiction Analysis : Compare experimental and computational results (e.g., DFT-predicted vs. observed bond lengths). Resolve discrepancies by adjusting basis sets or considering solvent effects in simulations .
- Experimental Design : For kinetic studies, use stopped-flow NMR to track reaction intermediates. For stability tests, expose the compound to UV light and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
